Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
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Overview
Description
Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a morpholine ring, a piperazine ring, and a nitrobenzoyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- typically involves multi-step organic reactions. One common method includes the reaction of substituted 1,4-benzothiazines with morpholine and N-(2-hydroxyethyl)piperazine . The reaction conditions often involve the use of solvents such as isopropanol and methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Cyclization: The formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted piperazine derivatives.
Scientific Research Applications
Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic, antimicrobial, and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin release and glucose uptake . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholinylbenzothiazines, which exhibit similar biological activities.
Piperazine derivatives: Compounds with the piperazine ring, known for their wide range of pharmacological properties.
Nitrobenzoyl derivatives: Compounds with the nitrobenzoyl group, often studied for their antimicrobial and anticancer activities.
Uniqueness
Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- is unique due to its combination of the morpholine, piperazine, and nitrobenzoyl moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-17-4-6-18(7-5-17)14-3-2-13(12-15(14)20(22)23)16(21)19-8-10-24-11-9-19/h2-3,12H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOFBRHLJCDKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387277 |
Source
|
Record name | Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137725-92-9 |
Source
|
Record name | Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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